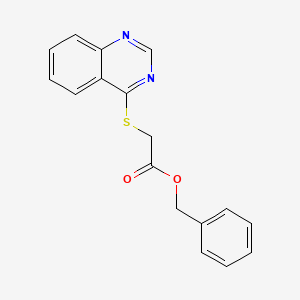

Benzyl 2-(quinazolin-4-ylthio)acetate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl 2-quinazolin-4-ylsulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c20-16(21-10-13-6-2-1-3-7-13)11-22-17-14-8-4-5-9-15(14)18-12-19-17/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USACRGXUAKUKJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 2 Quinazolin 4 Ylthio Acetate and Structural Analogues

Alkylation Strategies for C4-Thioether Formation

The introduction of the thioacetate (B1230152) moiety at the C4 position of the quinazoline (B50416) ring is a critical step in the synthesis of the target compound. This is typically achieved through S-alkylation strategies involving a suitable quinazoline precursor and a haloacetate derivative.

S-Alkylation of 2-Mercapto-quinazolin-4(3H)-ones with Haloacetate Derivatives

The primary and most direct route to synthesizing thioacetate derivatives of quinazoline involves the S-alkylation of a mercapto-substituted quinazoline precursor. While the direct synthesis of Benzyl (B1604629) 2-(quinazolin-4-ylthio)acetate is not extensively detailed in readily available literature, the methodology can be reliably inferred from the well-established synthesis of its ethyl and methyl analogues.

The general reaction involves the treatment of a 2-mercapto-quinazolin-4(3H)-one derivative with a haloacetate ester in the presence of a base. For the synthesis of the target benzyl ester, this would involve the reaction of 2-mercapto-3-phenyl-quinazolin-4(3H)-one with benzyl chloroacetate (B1199739) or benzyl bromoacetate. The reaction proceeds via a nucleophilic substitution, where the sulfur atom of the mercapto group attacks the electrophilic carbon of the haloacetate, displacing the halide ion to form the C4-thioether linkage.

Optimization of Reaction Conditions and Reagents for Thioacetate Synthesis

The efficiency of the S-alkylation reaction is highly dependent on the choice of reagents and reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity of the desired product. Based on studies of analogous ethyl ester syntheses, several key factors have been identified for successful thioacetate formation. researchgate.net

Base: A variety of bases can be employed to facilitate the deprotonation of the thiol group, thereby increasing its nucleophilicity. Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation. Other bases such as sodium hydroxide (B78521) or triethylamine (B128534) can also be utilized.

Solvent: The choice of solvent plays a significant role in the reaction rate and outcome. Dry acetone (B3395972) is a frequently used solvent that provides good solubility for the reactants and facilitates the reaction at room temperature. researchgate.net Other polar aprotic solvents like dimethylformamide (DMF) can also be used.

Temperature and Reaction Time: The S-alkylation is typically carried out at room temperature with stirring. The reaction progress is monitored by thin-layer chromatography (TLC), and the reaction time can vary from a few hours to overnight, depending on the specific substrates and conditions. For instance, the synthesis of the analogous ethyl ester, ethyl 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetate, was achieved by stirring the reactants in dry acetone with potassium carbonate at room temperature for 6 hours, resulting in a 95% yield. researchgate.net

Phase-Transfer Catalysis: An alternative approach involves the use of phase-transfer catalysis (PTC). This method can be particularly useful for reactions involving reactants with different solubilities. In a solid/liquid PTC system, a catalyst such as tetrabutylammonium (B224687) bromide (TBAB) facilitates the transfer of the thiolate anion from the solid phase (generated with a base like anhydrous potassium carbonate) to the organic phase (containing the haloacetate in a solvent like dioxane), where the reaction occurs. This method has been successfully used for the S-alkylation of 2-mercaptoquinazolin-4(3H)-one with various organohalogen compounds at room temperature. researchgate.net

| Parameter | Typical Conditions for Analogous Ethyl Ester Synthesis |

| Starting Material | 3-Benzyl-2-mercapto-6-methylquinazolin-4(3H)-one |

| Alkylating Agent | Ethyl 2-bromoacetate |

| Base | Anhydrous potassium carbonate |

| Solvent | Dry acetone |

| Temperature | Room temperature |

| Reaction Time | 6 hours |

| Yield | 95% |

Advanced Synthetic Approaches and Chemical Transformations of Quinazoline-Thioacetates

Benzyl 2-(quinazolin-4-ylthio)acetate is a versatile intermediate that can undergo a variety of chemical transformations to generate more complex heterocyclic systems. The ester functionality serves as a handle for introducing new functionalities, which can then participate in derivatization and cyclization reactions.

Hydrazinolysis and Formation of Hydrazide Intermediates

A key transformation of the thioacetate ester is its conversion to the corresponding acetohydrazide. This is typically achieved through hydrazinolysis, which involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303). This reaction is generally high-yielding and proceeds under mild conditions.

The hydrazinolysis of the benzyl ester would yield 2-(quinazolin-4-ylthio)acetohydrazide. This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the ester, leading to the displacement of the benzyloxy group. The resulting hydrazide is a crucial intermediate for further derivatization, as the terminal amino group of the hydrazide moiety is a potent nucleophile. For example, the analogous 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetohydrazide was synthesized in 90% yield by treating the corresponding ethyl ester with hydrazine hydrate in ethanol (B145695) at room temperature. researchgate.net

| Reactant | Reagent | Solvent | Temperature | Product |

| Ethyl 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetate | Hydrazine hydrate | Ethanol | Room temperature | 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetohydrazide |

Derivatization via Condensation Reactions (e.g., Schiff Bases, Thiourea (B124793) Analogues)

The 2-(quinazolin-4-ylthio)acetohydrazide intermediate is readily derivatized through condensation reactions with various electrophiles.

Schiff Bases: The terminal amino group of the hydrazide can be condensed with aldehydes or ketones to form Schiff bases (hydrazones). This reaction is typically carried out by refluxing the hydrazide with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. A wide range of aromatic and heteroaromatic aldehydes have been used to synthesize a library of Schiff bases derived from quinazolinone acetohydrazides. researchgate.netekb.eg These reactions are generally straightforward and provide the corresponding hydrazones in good yields.

Thiourea Analogues: The hydrazide can also react with isothiocyanates to form thiourea derivatives. This reaction involves the nucleophilic addition of the terminal amino group of the hydrazide to the carbon of the isothiocyanate group. The reaction is usually performed by heating the reactants in a solvent like ethanol. These thiourea derivatives are important precursors for the synthesis of various five-membered heterocyclic rings. ekb.eg

Cyclization Reactions Leading to Novel Heterocyclic Architectures

The derivatized hydrazides, such as the thiourea analogues, can undergo intramolecular cyclization to form new heterocyclic rings, thereby expanding the chemical diversity of the quinazoline derivatives.

1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles: The acetohydrazide can be cyclized to form 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings. For example, reaction of the hydrazide with carbon disulfide in the presence of potassium hydroxide can lead to the formation of a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole ring. researchgate.net

1,2,4-Triazoles: The thiosemicarbazide (B42300) derivatives obtained from the reaction of the hydrazide with isothiocyanates are excellent precursors for the synthesis of 1,2,4-triazole (B32235) rings. Cyclization of the thiosemicarbazide can be achieved under either acidic or basic conditions to yield the corresponding 1,2,4-triazole-3-thiol derivatives. These triazole-thiones can be further alkylated to introduce additional diversity.

| Starting Material | Reagent(s) | Product Heterocycle |

| 2-(Quinazolin-4-ylthio)acetohydrazide | Aromatic Aldehyde | Schiff Base (Hydrazone) |

| 2-(Quinazolin-4-ylthio)acetohydrazide | Phenyl Isothiocyanate | Thiosemicarbazide |

| Thiosemicarbazide Derivative | Base (e.g., NaOH) | 1,2,4-Triazole-3-thiol |

| 2-(Quinazolin-4-ylthio)acetohydrazide | Carbon Disulfide, KOH | 5-Thioxo-1,3,4-oxadiazole |

Strategic Incorporation of Benzyl Moieties and Other Substituents

The synthesis of the target compound and its structural analogues hinges on the principle of convergent synthesis, where the quinazoline core and the side chain are prepared separately and then combined. The primary method for attaching the benzyl 2-thioacetate group is through the S-alkylation of a quinazoline-4-thiol (B1300822) (or its tautomer, quinazoline-4(3H)-thione).

A general synthetic route involves two key stages:

Formation of the Quinazoline Core: The quinazoline ring system is typically built from substituted anthranilic acid derivatives. For instance, the condensation of an anthranilic acid with ammonium (B1175870) thiocyanate (B1210189) can yield a 2-thioxoquinazolinone intermediate. nih.gov To introduce substituents on the quinazolone core, a correspondingly substituted anthranilic acid is used as the starting material. This allows for the strategic placement of various functional groups on the benzene (B151609) ring portion of the heterocycle.

S-alkylation: With the quinazoline-4-thiol core in hand, the final step is a nucleophilic substitution reaction. The thiol is treated with a benzyl haloacetate, such as benzyl 2-bromoacetate or benzyl 2-chloroacetate, in the presence of a base (e.g., potassium carbonate, K₂CO₃) and a suitable solvent (e.g., DMSO, acetonitrile). nih.gov The base deprotonates the thiol, forming a thiolate anion which then acts as a nucleophile, attacking the electrophilic carbon of the benzyl haloacetate to displace the halide and form the C-S bond, yielding the final product.

The benzyl moiety is thus introduced as part of the alkylating agent. This strategy allows for significant modularity; by varying the halo-ester (e.g., using ethyl chloroacetate or methyl bromoacetate), different ester analogues can be readily synthesized. sapub.org Similarly, starting with substituted quinazoline-4-thiols allows for the creation of a diverse library of analogues with various functionalities on the heterocyclic core.

Spectroscopic Characterization Techniques for Structural Elucidation of Synthesized Analogues

Following synthesis, the definitive confirmation of the chemical structure of this compound and its analogues is achieved through a combination of spectroscopic methods. researchgate.netresearchgate.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirming Chemical Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H NMR and ¹³C NMR are employed to provide a complete structural picture. researchgate.netnih.gov

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the quinazoline ring typically appear as multiplets in the downfield region (δ 7.5–8.5 ppm). rsc.org A key diagnostic signal is a singlet for the methylene (B1212753) protons of the thioacetate group (S-CH₂), expected around δ 4.0–4.5 ppm. Another characteristic singlet appears for the benzylic protons (O-CH₂) at approximately δ 5.1–5.3 ppm. The protons of the benzyl group's phenyl ring would be observed in the aromatic region, often around δ 7.3 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. Key resonances include the carbonyl carbon of the ester group (δ ~168 ppm), the carbons of the quinazoline ring (δ 120–160 ppm), the S-CH₂ carbon (δ ~35 ppm), the O-CH₂ carbon (δ ~67 ppm), and the carbons of the benzyl phenyl ring. rsc.orgbeilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data are estimated based on analogous structures reported in the literature. rsc.orgchemicalbook.comrsc.org

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Quinazoline Aromatic C-H | 7.5 - 8.5 (m) | 120 - 155 |

| S-CH₂ | ~ 4.2 (s) | ~ 35 |

| C=O (Ester) | - | ~ 168 |

| O-CH₂ (Benzyl) | ~ 5.2 (s) | ~ 67 |

| Phenyl C-H (Benzyl) | ~ 7.3 (m) | 127 - 136 |

s = singlet, m = multiplet

Use of Infrared (IR) Spectroscopy for Identifying Key Functional Groups

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within the synthesized molecule by detecting their characteristic vibrational frequencies. derpharmachemica.com

For this compound, the most prominent and diagnostic absorption band is the strong C=O stretch of the ester functional group, which is expected in the range of 1730–1750 cm⁻¹. Other important peaks include C=N stretching vibrations from the quinazoline ring around 1560–1620 cm⁻¹, and C=C aromatic stretching vibrations between 1470 and 1600 cm⁻¹. edu.krd The C-S stretching vibration is typically weaker and found at lower frequencies.

Table 2: Key Infrared (IR) Absorption Bands for this compound Data are based on characteristic frequencies for functional groups found in similar quinazoline derivatives. sapub.orgedu.krd

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3030 - 3100 |

| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 |

| Ester C=O | Stretching | 1730 - 1750 |

| Quinazoline C=N | Stretching | 1560 - 1620 |

| Aromatic C=C | Stretching | 1470 - 1600 |

| Ester C-O | Stretching | 1150 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized compound and providing further structural evidence through analysis of its fragmentation patterns. ignited.in

In high-resolution mass spectrometry (HRMS), the experimentally determined mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) is compared to the calculated exact mass of the compound's chemical formula (C₁₇H₁₄N₂O₂S). A close match provides strong confirmation of the elemental composition. researchgate.netnih.gov

The fragmentation pattern observed in the mass spectrum can also be diagnostic. For this compound, common fragmentation pathways could include:

Loss of the benzyl group ([M - C₇H₇]⁺).

Cleavage of the ester, leading to fragments corresponding to the quinazolinylthioacetyl cation or the benzyl cation.

Fragmentation of the quinazoline ring itself.

Analysis of these fragment masses helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.

In Vitro Biological Evaluation and Pharmacological Potential of Benzyl 2 Quinazolin 4 Ylthio Acetate Analogues

Anticancer and Antitumor Activity Assessments

The evaluation of novel chemical entities for anticancer activity begins with in vitro screening against various cancer cell lines. This process helps identify potent compounds and provides insights into their potential mechanisms of action and spectrum of activity.

Analogues of Benzyl (B1604629) 2-(quinazolin-4-ylthio)acetate have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. Research has shown that modifications to the quinazoline (B50416) core and the benzyl group can substantially influence their potency.

For instance, a series of 3-benzyl-substituted-4(3H)-quinazolinone analogues were evaluated for their in vitro antitumor activity. tandfonline.comnih.gov The studies revealed that these compounds exhibit a broad spectrum of activity. Specifically, compounds with substitutions on the quinazoline ring and the N-phenylacetamide moiety showed remarkable growth inhibitory patterns against non-small cell lung cancer, breast cancer, and colorectal cancer cell lines. nih.govbenthamdirect.com

One study reported that a novel quinazolinone molecule, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, displayed significant cytotoxicity towards A549 (human lung adenocarcinoma), MDA-MB-231 (triple-negative breast cancer), and HeLa (human cervix cancer) cells, with IC50 values of 0.57, 1.19, and 1.26 µM, respectively. tbzmed.ac.ir Another study highlighted benzo[g]quinazoline (B13665071) derivatives that showed promising activity against MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cell lines, with IC50 values ranging from 8.8 to 10.9 μM for MCF-7 and 26.0 to 40.4 μM for HepG2. mdpi.com

The antiproliferative activities are often quantified using metrics like GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration). The data below summarizes the activity of representative analogues against various cancer cell lines.

Table 1: Cytotoxic Activity of Benzyl 2-(quinazolin-4-ylthio)acetate Analogues Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Type | Activity (IC₅₀/GI₅₀, µM) | Reference |

|---|---|---|---|---|

| Compound 3o (Erlotinib analogue) | A549 | Lung Cancer | 4.26 | nih.govbenthamdirect.com |

| Compound 3o (Erlotinib analogue) | HCT116 | Colorectal Carcinoma | 3.92 | nih.govbenthamdirect.com |

| Compound 3o (Erlotinib analogue) | MCF-7 | Breast Cancer | 0.14 | nih.govbenthamdirect.com |

| Compound 7 | NCI-H460 | Non-Small Cell Lung Cancer | 5.65 | tandfonline.com |

| Compound 7 | MCF-7 | Breast Cancer | 4.16 | tandfonline.com |

| Compound 8 | NCI-H460 | Non-Small Cell Lung Cancer | 3.92 | tandfonline.com |

| Compound 8 | MCF-7 | Breast Cancer | 4.16 | tandfonline.com |

| Compound 9i | MCF-7 | Breast Cancer | 2.72 | figshare.com |

| Compound 9m | A549 | Lung Cancer | 2.96 | figshare.com |

| Benzo[g]quinazoline 13 | MCF-7 | Breast Cancer | 8.8 ± 0.5 | mdpi.com |

| Benzo[g]quinazoline 13 | HepG2 | Hepatocellular Carcinoma | 26.0 ± 2.5 | mdpi.com |

The antiproliferative profile of this compound analogues indicates that their mechanism of action often involves the disruption of cell cycle progression. nih.gov For example, certain quinazolinone derivatives have been shown to induce G2/M phase arrest in non-small cell lung cancer cells. nih.gov

The broad-spectrum antitumor activity of some analogues is noteworthy. For example, 2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide demonstrated potent activity with a mean GI50 of 7.24 µM across a panel of cancer cell lines, a potency nearly three times that of the standard drug 5-Fluorouracil (5-FU). tandfonline.comnih.gov Similarly, other derivatives exhibited superior sub-micromolar antiproliferative activity towards specific cell lines, such as the NSC lung cancer cell line NCI-H460 (GI50 = 0.789 µM). tandfonline.com These findings underscore the potential of this chemical class as a source of potent antiproliferative agents. mdpi.com

Enzyme Inhibition Studies and Target Validation

To elucidate the molecular basis of their anticancer effects, this compound analogues have been investigated for their ability to inhibit key enzymes that are often dysregulated in cancer. The quinazoline scaffold is a well-established pharmacophore for targeting protein kinases. nih.govmdpi.com

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. nih.gov Its overexpression is common in many cancers, making it a prime target for anticancer therapies. nih.gov Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib (B232), are quinazoline-based EGFR inhibitors. mdpi.comnih.gov

Analogues of this compound have been designed and synthesized as EGFR inhibitors. tandfonline.comnih.gov Studies show that these compounds can potently inhibit EGFR kinase activity, with some exhibiting IC50 values in the nanomolar range. For example, one study reported a quinazolinone derivative with an IC50 of 0.069 µM against EGFR, comparable to the reference drug erlotinib (IC50 = 0.045 µM). tandfonline.com Another potent compound, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, showed an IC50 value of 1.37 nM. brieflands.com Molecular docking studies often reveal that these compounds bind to the ATP-binding site of the EGFR kinase domain, mimicking the binding mode of known inhibitors. nih.gov

Table 2: EGFR Kinase Inhibitory Activity of Representative Analogues

| Compound | EGFR Inhibition (IC₅₀, µM) | Reference Drug (IC₅₀, µM) | Reference |

|---|---|---|---|

| Compound 6d | 0.069 ± 0.004 | Erlotinib (0.045 ± 0.003) | tandfonline.com |

| Compound 4 | 0.049 | Lapatinib (0.059) | nih.gov |

| Compound 2i | 0.098 ± 0.011 | Lapatinib (0.078 ± 0.015) | tandfonline.com |

| Compound 3i | 0.103 ± 0.021 | Lapatinib (0.078 ± 0.015) | tandfonline.com |

| Compound 8b | 0.00137 | Erlotinib | brieflands.com |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net Inhibiting the VEGF/VEGFR-2 signaling pathway is a validated strategy in cancer therapy. nih.gov Several quinazoline-based compounds have been developed as dual inhibitors of both EGFR and VEGFR-2. tbzmed.ac.ir

Research into S-alkylated quinazolin-4(3H)-ones has identified compounds with potent dual inhibitory activity. One such compound demonstrated a VEGFR-2 inhibition IC50 value of 0.054 µM, which is comparable to the standard drug sorafenib (B1663141) (IC50 = 0.041 µM). nih.gov Similarly, a series of benzo[g]quinazolines were evaluated for their antiangiogenic activity via VEGFR-2 inhibition, with the most potent compounds showing inhibitory activity comparable to sorafenib. mdpi.com Molecular modeling studies suggest these compounds fit into the ATP-binding site of VEGFR-2's catalytic domain. mdpi.com

Table 3: VEGFR-2 Kinase Inhibitory Activity of Representative Analogues

| Compound | VEGFR-2 Inhibition (IC₅₀, µM) | Reference Drug (IC₅₀, µM) | Reference |

|---|---|---|---|

| Compound 4 | 0.054 | Sorafenib (0.041) | nih.gov |

| Compound 11 | 0.079 | Sorafenib (0.041) | nih.gov |

| Compound 20 | 0.063 | Sorafenib (0.041) | nih.gov |

| Compound 2i | 0.213 ± 0.014 | Sorafenib (0.151 ± 0.011) | tandfonline.com |

| Compound 3i | 0.187 ± 0.011 | Sorafenib (0.151 ± 0.011) | tandfonline.com |

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. nih.govcu.edu.eg Therefore, inhibiting CDK2 presents an attractive therapeutic strategy. cu.edu.eg Several quinazolinone-based derivatives have been specifically designed and evaluated as CDK2 inhibitors.

In one study, a series of 2,3-disubstituted quinazolin-4(3H)-ones were screened for their CDK2 inhibitory activity. The ortho-chloro-benzylideneamino derivative emerged as the most potent compound, with an IC50 of 0.67 µM, which was comparable to the known CDK2 inhibitor Roscovitine (IC50 = 0.64 µM). nih.gov Another investigation found that N-benzyl substituted quinazolin-4(3H)-ones exhibited strong enzyme inhibitory activity against CDK2, with the most active compounds showing IC50 values of 0.173 µM and 0.177 µM. tandfonline.com These active compounds were found to arrest the cell cycle, leading to apoptosis. nih.gov

Table 4: CDK2 Inhibitory Activity of Representative Analogues

| Compound | CDK2 Inhibition (IC₅₀, µM) | Reference Drug (IC₅₀, µM) | Reference |

|---|---|---|---|

| Compound 6b | 0.67 | Roscovitine (0.64) | nih.gov |

| Compound 4c | 0.89 | Roscovitine (0.64) | nih.gov |

| Compound 6a | 0.74 | Roscovitine (0.64) | nih.gov |

| Compound 2i | 0.173 ± 0.012 | Imatinib (0.131 ± 0.015) | tandfonline.com |

| Compound 3i | 0.177 ± 0.032 | Imatinib (0.131 ± 0.015) | tandfonline.com |

B-RAF Kinase Inhibition

The B-RAF kinase is a key component of the MAPK signaling pathway, and its mutated form, B-RAFV600E, is a driver in many cancers, particularly melanoma. The potential of quinazoline-based compounds as B-RAF inhibitors has been an area of active research. While specific data on this compound is limited, related quinazoline structures have been explored.

A study focused on quinazolin-4-one/3-cyanopyridin-2-one hybrids as dual inhibitors of EGFR and B-RAFV600E. Several of these hybrid compounds demonstrated significant inhibitory activity against B-RAFV600E, with IC50 values in the nanomolar range. For example, compounds 18 and 19 from this series exhibited substantial inhibition of B-RAFV600E. nih.gov These findings suggest that the quinazoline moiety can be a valuable scaffold for the design of B-RAF kinase inhibitors.

The exploration of quinazoline derivatives as B-RAF inhibitors is an ongoing effort in anticancer drug discovery. researchgate.net However, direct in vitro evaluation of this compound and its close analogues against B-RAF kinase is not yet reported in the available literature.

Table 2: In Vitro B-RAFV600E Inhibitory Activity of Representative Quinazoline Analogues

| Compound | B-RAFV600E IC50 (nM) | Reference |

| Compound 18 | 110 | nih.gov |

| Compound 19 | 140 | nih.gov |

| Erlotinib | 60 ± 5 | nih.gov |

Note: The compounds listed are quinazoline derivatives but not direct analogues of this compound. Data is provided for contextual understanding of the quinazoline scaffold's potential.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. The class of 2-substituted-mercapto-quinazolin-4(3H)-ones, which are structurally related to this compound, has been investigated for DHFR inhibitory activity. mdpi.comresearchgate.net

One study synthesized and evaluated a series of new 2-mercapto-quinazolin-4-one analogues for their in vitro DHFR inhibitory and anticancer activities. A compound from this series, compound 24 , which is characterized by a 2-benzyl-thio function, demonstrated notable DHFR inhibitory potency with an IC50 value of 0.30 µM. nih.govnih.gov This compound is a close structural analogue of this compound, suggesting that this chemical motif is promising for DHFR inhibition. The same study also reported that other analogues, such as compound 37 , exhibited even more potent DHFR inhibition with an IC50 value of 0.03 µM. nih.govnih.gov

These findings highlight the potential of this compound analogues as inhibitors of DHFR, warranting further investigation into their specific structure-activity relationships.

Table 3: In Vitro DHFR Inhibitory Activity of Representative 2-Mercapto-Quinazolin-4-one Analogues

| Compound | DHFR IC50 (µM) | Reference |

| Compound 24 (2-benzyl-thio derivative) | 0.30 | nih.govnih.gov |

| Compound 37 | 0.03 | nih.govnih.gov |

| Compound 21 | 0.08 | nih.govnih.gov |

| Compound 54 | 0.08 | nih.govnih.gov |

| Methotrexate (MTX) | 0.08 | nih.govnih.gov |

Casein Kinase 2 (CK2) Inhibition

Casein Kinase 2 (CK2) is a serine/threonine kinase that is involved in a wide range of cellular processes, and its dysregulation is implicated in cancer. The inhibition of CK2 is a target for cancer therapy. While the investigation of quinazoline derivatives as CK2 inhibitors is an emerging area, specific data on this compound analogues is scarce.

Some studies have explored the potential of the quinazoline scaffold for CK2 inhibition. For example, a virtual screening approach identified a quinazoline derivative, SHP01 , with an IC50 of 4.23 μM against CK2. researchgate.net Another study identified a 5-oxo-5,6-dihydroindolo-[1,2-a]quinazolin-7-yl derivative, named IQA , which displayed a potent IC50 of 0.080 μM against CK2. researchgate.net

These examples, while not direct analogues, suggest that the quinazoline core can be adapted to inhibit CK2. However, dedicated studies are needed to evaluate the in vitro CK2 inhibitory potential of this compound and its derivatives.

Table 4: In Vitro CK2 Inhibitory Activity of Representative Quinazoline Analogues

| Compound | CK2 IC50 (µM) | Reference |

| SHP01 | 4.23 | researchgate.net |

| IQA | 0.080 | researchgate.net |

Note: The compounds listed are quinazoline derivatives but not direct analogues of this compound. Data is provided for contextual understanding of the quinazoline scaffold's potential.

Tumour Necrosis Factor Alpha Converting Enzyme (TACE) Inhibition

Tumour Necrosis Factor Alpha Converting Enzyme (TACE), also known as ADAM17, is a key enzyme in the release of the pro-inflammatory cytokine TNF-α. Inhibition of TACE is a therapeutic strategy for inflammatory diseases. There is limited specific research on the direct inhibition of TACE by this compound analogues.

However, some studies have investigated the broader class of quinazoline derivatives for their effects on TNF-α production. One study explored the structure-activity relationships of quinazoline derivatives as inhibitors of TNF-α production. documentsdelivered.com While this study does not provide direct TACE inhibition data (IC50 values), it suggests that the quinazoline scaffold can be utilized to develop modulators of the TNF-α pathway. Further enzymatic assays are necessary to determine if this effect is mediated through direct TACE inhibition and to quantify the potency of this compound analogues against this target.

Antimicrobial Activity Investigations

The quinazoline core is found in numerous compounds with a wide range of antimicrobial properties. Analogues of this compound have been part of investigations into new antimicrobial agents.

Several studies have reported the synthesis and evaluation of quinazolinone derivatives against various bacterial strains. A study on N-(phenyl, benzyl, hetaryl)-2-( researchgate.netmdpi.comacs.orgtriazolo[1,5-c]quinazolin-2-ylthio)acetamides, which share a similar thioacetate (B1230152) side chain, demonstrated antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. For instance, N-(4-Fluorophenyl)-2-( researchgate.netmdpi.comacs.orgtriazolo[1,5-c]quinazolin-2-ylthio)acetamide (3e) showed good activity against S. aureus and E. faecalis.

Another study on 2-heteroarylthio-6-substituted-quinazolin-4-one analogues also reported broad-spectrum antimicrobial activity. The compound 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid was highlighted for its activity, which was comparable to the standard antibiotic gentamicin.

The antibacterial activity of quinazolinone derivatives is influenced by the nature and position of substituents on the quinazoline ring. For example, some derivatives show potent and selective activity against Staphylococcus aureus, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range.

Table 5: In Vitro Antibacterial Activity of Representative Quinazolinone Analogues (MIC in µg/mL)

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |

| Compound 3e | Good activity | - | Good activity | - | |

| 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid | Broad spectrum | Broad spectrum | Broad spectrum | Broad spectrum | |

| Representative quinazolin-2,4-dione derivative 2b | - | - | - | - | |

| Representative quinazolin-2,4-dione derivative 2c | 11 | - | - | - | |

| Ciprofloxacin | - | - | - | - |

Note: The compounds listed are analogues with similar structural features to this compound. MIC values are presented as reported in the respective studies.

Antifungal Activity Profiling

The quinazoline nucleus is a cornerstone in the development of novel antifungal agents, with numerous analogues demonstrating potent activity against a range of pathogenic fungi. nih.govresearchgate.net Research into 2,3-disubstituted (3H)-quinazolinone derivatives has confirmed their efficacy, with all tested compounds showing sensitivity against various fungal strains. nih.gov Similarly, the introduction of a pyrazole (B372694) moiety to the quinazolin-4(3H)-one scaffold has yielded compounds with notable antifungal properties. researchgate.net

Studies have shown that specific structural modifications on the quinazoline ring system significantly influence antifungal potency. For example, certain 4-(substituted aniline) quinazoline derivatives exhibit strong activity against Fusarium moniliforme, in some cases exceeding that of the standard drug griseofulvin. mdpi.comresearchgate.net Other quinazolinone derivatives have demonstrated considerable efficacy against Candida albicans and Aspergillus niger. nih.gov The strategic design of quinazolinone scaffolds containing pyrazole carbamide has also led to the identification of compounds with significant in vitro activity against Rhizoctonia solani. mdpi.com

The antifungal potential of this class of compounds is further exemplified by benzylthio analogues of existing antifungal drugs like fluconazole, which have shown a better activity profile against multiple Candida isolates, including fluconazole-resistant strains. nih.gov

Below is a summary of the in vitro antifungal activity of various quinazoline analogues.

| Compound Class/Derivative | Fungal Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | Strong activity, comparable or superior to Griseofulvin. | mdpi.comresearchgate.net |

| Fused pyrolo-quinazolinone derivatives | Candida albicans, Aspergillus niger | Good activity with MIC values of 32 or 64 μg/ml. | nih.gov |

| Quinazolinone derivative 6c | Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, Fusarium oxysporum | Appreciable IC₅₀ values of 2.46, 2.94, 6.03, and 11.9 μg/mL, respectively. | acs.org |

| 6-bromo-3-propylquinazolin-4-one (3h) | Gibberella zeae, Fusarium oxysporum | Inhibited growth at 55.0% and 47.2%, respectively, at 50 μg/mL. | mdpi.com |

| Triazolo[1,5-a]quinazolinone (THTQ) | Aspergillus niger, Candida albicans, Aspergillus flavus | Good inhibition against A. niger (MIC 15 mg/mL), moderate against C. albicans (MIC 7.5 mg/mL) and A. flavus (MIC 15 mg/mL). | nih.gov |

Antioxidant Activity Profiling

Quinazoline and quinazolinone derivatives have been recognized for their antioxidant capabilities, a property attributed to their specific chemical structures that allow them to neutralize reactive oxygen and nitrogen species. mdpi.comnih.gov

Mechanisms of Antioxidant Action (e.g., Hydrogen Atom Transfer, Electron Donation, Metal Chelation)

The antioxidant activity of quinazoline analogues is multifaceted, operating through several key mechanisms. The primary mechanisms involved in radical scavenging processes are hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation energy of the H-donating group. mdpi.com Studies on 2-substituted quinazolin-4(3H)-ones have shown that the presence of hydroxyl groups, particularly in ortho or para positions on a phenyl ring, enhances antioxidant activity, which is consistent with the HAT mechanism. mdpi.comnih.gov

Electron Donation (Single Electron Transfer - SET): This mechanism involves the transfer of an electron from the antioxidant to the free radical to neutralize it. mdpi.com Substances capable of donating electrons can convert stable free radicals into their non-radical form. orientjchem.org The ionization potential of the derivative is a key parameter in predicting its efficacy via the SET mechanism. mdpi.com

Metal Chelation: Some quinazolinone derivatives exhibit the ability to chelate transition metal ions, such as ferrous (Fe²⁺) and cupric (Cu²⁺) ions. nih.govnih.gov By binding to these metal ions, the antioxidants can prevent them from participating in redox reactions that generate harmful free radicals. Derivatives with two hydroxyl groups in the ortho position on a phenyl ring have shown promising metal-chelating properties. nih.gov

In Vitro Radical Scavenging Assays

The antioxidant potential of this compound analogues has been quantified using various established in vitro assays that measure their ability to scavenge different types of free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This widely used method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. mdpi.comorientjchem.org The reduction of the violet DPPH radical to a yellow hydrazine (B178648) is monitored spectrophotometrically. orientjchem.orgnih.gov Numerous studies have employed this assay to demonstrate the potent radical scavenging activity of dihydroxy-substituted quinazolinones. mdpi.comnih.gov

ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS assay evaluates the scavenging of the ABTS˙⁺ radical cation. nih.govmdpi.com This assay is more sensitive than the DPPH assay for some compounds and has been used to confirm the antioxidant activity of 2-substituted quinazolin-4(3H)-ones. nih.gov

Nitric Oxide (NO) Radical Scavenging Assay: This assay assesses the ability of compounds to inhibit nitric oxide radicals generated from sodium nitroprusside. The scavenging activity is typically measured using the Griess reagent. nih.govorientjchem.org Synthesized quinazoline derivatives have demonstrated excellent scavenging capacity against NO radicals, in some cases superior to the standard antioxidant ascorbic acid. orientjchem.org

CUPRAC (Cupric Reducing Antioxidant Capacity) Assay: This method is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by the antioxidant. The capacity is measured by monitoring the absorbance of the formed Cu(I)-neocuproine chelate. mdpi.com The TEAC (Trolox Equivalent Antioxidant Capacity) version of this assay has been used to evaluate quinazolinone derivatives. nih.gov

| Compound Class/Derivative | Assay | Key Finding | Reference |

|---|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | DPPH | Potent radical scavenging activity with an EC₅₀ value of 7.5 μM. | nih.gov |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21g) | DPPH | Potent radical scavenging activity with an EC₅₀ value of 7.4 μM. | nih.gov |

| Polyphenolic derivatives of quinazolin-4(3H)-one | DPPH, ABTS, NO Scavenging, Metal Chelation | Pyrogallol derivatives showed high antioxidant activity compared to ascorbic acid and Trolox. | nih.gov |

| 2-methyl-3-(pyrrolidin-2-ylideneamino)quinazolin-4(3H)-one (5) | DPPH & NO Scavenging | Showed excellent scavenging capacity, much higher than ascorbic acid. | orientjchem.org |

Antiviral Activity Assessments

The structural framework of quinazoline is present in a number of compounds evaluated for their antiviral properties against various human pathogens. mdpi.commdpi.com

Evaluation Against Hepatitis C Virus (HCV)

Hepatitis C Virus (HCV) represents a significant global health issue, and the search for new antiviral agents is ongoing. nih.gov Within this search, quinazoline derivatives have emerged as a promising class of compounds. A designed series of quinazoline derivatives demonstrated notable activity against the HCV NS3-4A protease (NS3-4Apro), an essential enzyme for viral replication. These compounds caused a significant reduction in Renilla luciferase (Rluc) activities at a concentration of 40 μM, indicating potent inhibition of the viral enzyme. mdpi.com

Studies on Cytomegalovirus (CMV) Inhibition

Human cytomegalovirus (HCMV) is an opportunistic pathogen that can cause severe disease, particularly in immunocompromised individuals. nih.gov The need for new anti-HCMV therapies has driven research into novel chemical scaffolds, including quinazoline derivatives.

One study identified a thioxothiazolo[3,4-a]quinazoline derivative as a promising inhibitor of HCMV. This compound effectively blocked the activity of the viral alkaline nuclease (AN), an enzyme crucial for viral replication. The most potent analogue, compound AD-51, inhibited HCMV replication with a 50% effective concentration (EC₅₀) of 0.9 μM to 1.1 μM in different assays. Importantly, this compound was also active against HCMV strains that were resistant to existing drugs like ganciclovir (B1264) and foscarnet. nih.gov Other research has pointed to the quinazoline class protein kinase inhibitor, Gefitinib, as having inhibitory effects on CMV replication. researchgate.net These findings underscore the potential of the quinazoline scaffold in developing new therapeutic strategies against CMV. nih.gov

Anti-influenza Virus Activity

The quest for new antiviral agents has led researchers to investigate the potential of quinazoline derivatives. Studies have focused on designing and synthesizing various 2,4-disubstituted quinazoline compounds to evaluate their efficacy against the influenza A virus (IAV).

In one study, a series of novel 2,4-disubstituted quinazoline derivatives were synthesized and tested for their in vitro anti-IAV activity. Many of the synthesized compounds demonstrated potent activity against the virus with low cytotoxicity. For instance, compounds 10a5 and 17a were particularly effective against the influenza A/WSN/33 virus (H1N1), showing IC₅₀ values of 3.70–4.19 μM. sci-hub.se Another compound, 10a5 , was found to be 4.1 times more potent than the reference drug, ribavirin. sci-hub.se These promising results highlight the potential of the quinazoline scaffold in the development of new anti-influenza agents. sci-hub.se

Further research into quinazoline derivatives containing S-acetamide and NH-acetamide moieties at the C-4 position also yielded promising results. nih.govbohrium.com Nine specific compounds from this series showed potent activity against IAV, with IC₅₀ values in the low-micromole range (1.29–9.04 μM). nih.govbohrium.comresearchgate.net Notably, compounds 16e and 16r displayed significant anti-IAV activity with IC₅₀ values of 1.29 μM and 3.43 μM, respectively. nih.govbohrium.com These compounds were found to inhibit the transcription and replication of viral RNA, suggesting a clear mechanism of action. nih.govbohrium.com Another compound identified, 2-Methylquinaozlin-4(3H)-one (C1) , showed significant antiviral activity in vitro with an IC₅₀ of 23.8 μg/mL and was found to reduce the expression of influenza A virus's NA and NP proteins. mdpi.com

Anti-influenza A Virus (IAV) Activity of Selected Quinazoline Analogues

| Compound | Target Virus | IC₅₀ (μM) | CC₅₀ (μM) | Selective Index (SI) | Reference |

|---|---|---|---|---|---|

| 10a5 | A/WSN/33 (H1N1) | 3.70 | >100 | >27.03 | sci-hub.se |

| 17a | A/WSN/33 (H1N1) | 4.19 | >100 | >23.87 | sci-hub.se |

| 16e | IAV | 1.29 | Acceptable | Not Reported | nih.govbohrium.com |

| 16r | IAV | 3.43 | Acceptable | Not Reported | nih.govbohrium.com |

Other Pharmacological Activities of Related Quinazoline-Thioacetate Scaffolds

The versatility of the quinazoline scaffold extends beyond antiviral applications, with various analogues demonstrating potential in treating a range of other conditions.

Antileishmanial Activity Investigations

Leishmaniasis is a parasitic disease requiring new, safer, and more effective treatments. nih.gov Researchers have synthesized and evaluated quinazolinone derivatives as potential antileishmanial agents. nih.gov In a study assessing activity against Leishmania (L.) donovani and L. major, two new series of quinazolinone derivatives were found to be safer than the reference drug, halofuginone, with no toxic effects on mammalian Vero cells. nih.gov However, their growth inhibition efficacy was modest. The most active compounds were the mono quinazolinone 2d and the bisquinazolinone 5b , which showed growth inhibitory efficacies of 35% against L. major and 29% against L. donovani promastigotes, respectively. nih.gov

Another study synthesized a series of quinazoline-2,4,6-triamine derivatives and tested them against Leishmania mexicana. researchgate.netnih.gov Among these, N6-(ferrocenmethyl)quinazolin-2,4,6-triamine (H2) was active against both promastigotes and intracellular amastigotes and exhibited low cytotoxicity in mammalian cells. researchgate.netnih.gov Further investigations involving 3-aryl, 2-substituted quinazoline-4(3H)-one derivatives against a L. aethiopica isolate revealed excellent potency for all tested compounds, with IC₅₀ values significantly better than the standard drug, amphotericin B. mbimph.com

Antileishmanial Activity of Selected Quinazoline Analogues

| Compound | Target Species | Activity/IC₅₀ | Reference |

|---|---|---|---|

| Mono quinazolinone 2d | L. major | 35% growth inhibition | nih.gov |

| Bisquinazolinone 5b | L. donovani | 29% growth inhibition | nih.gov |

| N6-(ferrocenmethyl)quinazolin-2,4,6-triamine (H2) | L. mexicana | Active on promastigotes and amastigotes | researchgate.netnih.gov |

| IVa | L. aethiopica | 0.03766 µg/ml | mbimph.com |

| IVb | L. aethiopica | 0.00538 µg/ml | mbimph.com |

| IVc | L. aethiopica | 0.00412 µg/ml | mbimph.com |

| IVd | L. aethiopica | 0.00110 µg/ml | mbimph.com |

Anti-inflammatory and Analgesic Property Evaluations

Quinazoline derivatives have been extensively studied for their anti-inflammatory and analgesic properties. mdpi.com Novel quinazolinones conjugated with moieties like indole (B1671886) acetamide, ibuprofen, or thioacetohydrazide were designed to enhance selectivity for the COX-2 enzyme. nih.gov Several of these synthesized compounds showed superior COX-2 selectivity compared to celecoxib. nih.gov Specifically, compounds 4b , 7c , and 13b demonstrated in vivo anti-inflammatory activity similar to celecoxib, while 13b and 14a were superior in inhibiting the inflammatory mediator nitric oxide. nih.gov Furthermore, all selected compounds showed improved analgesic activity, with 13b completely eliminating the pain response in tested models. nih.gov

Another study prepared two series of 2,4,6-trisubstituted-quinazoline derivatives and screened them for analgesic and anti-inflammatory effects. nih.gov Thirteen compounds exhibited significant anti-inflammatory activity, and four were more potent analgesics than the reference drug indomethacin (B1671933). nih.gov A separate investigation of a novel quinazoline derivative confirmed dose-dependent inhibition of paw edema and granuloma formation, with efficacy comparable to indomethacin at a 50 mg/kg dose. jneonatalsurg.com This compound also demonstrated both peripheral and central analgesic activity by significantly reducing writhing counts and increasing latency in the hot plate test. jneonatalsurg.com

Anti-inflammatory and Analgesic Activity of Selected Quinazoline Analogues

| Compound Series/Name | Activity | Key Findings | Reference |

|---|---|---|---|

| Quinazolinones with indole acetamide, ibuprofen, or thioacetohydrazide | Anti-inflammatory, Analgesic | Superior COX-2 selectivity. Compound 13b completely abolished pain response. | nih.gov |

| 2,4,6-trisubstituted-quinazolines | Anti-inflammatory, Analgesic | 13 compounds showed significant anti-inflammatory activity; 4 were more potent analgesics than indomethacin. | nih.gov |

| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone | Anti-inflammatory, Analgesic | Compounds 4 and 6 showed strong COX-2 inhibitory activity similar to celecoxib. | nih.gov |

| Novel Quinazoline Derivative | Anti-inflammatory, Analgesic | Efficacy comparable to indomethacin in inflammation models; showed both peripheral and central analgesia. | jneonatalsurg.com |

Anticonvulsant Activity Assessments

The quinazolin-4(3H)-one scaffold is a recognized pharmacophore for anticonvulsant activity. ijpscr.infomdpi.com Research has shown that the presence of a substituted aromatic ring at the third position and a methyl or phenyl group at the second position of the 4(3H)-quinazolinone structure is important for CNS depressant and anticonvulsant actions. ijpscr.info

In a study evaluating synthesized derivatives of ((E)-3-(5-((substitutedphenylamino) methyl)-1,3,4-thiadiazol-2-yl)-2styrylquinazolin-4(3H)-one, eight compounds showed promising anticonvulsant potential. ijpscr.info Compounds QNM-1, QNM-2, QNM-4, QNM-6, QNM-9, QNM-11, QNM-13, and QNM-15 demonstrated seizure protection at a 100 mg/kg dose. ijpscr.info Another study synthesized two series of 2,3-disubstituted quinazolin-4(3H)-one scaffolds and evaluated them using the pentylenetetrazole (PTZ)-induced seizure model. mdpi.com Two compounds, 7a and 8b , provided 100% protection against PTZ-induced seizures, performing as well as the reference substances, phenobarbital (B1680315) and diazepam. mdpi.com Research on 3-benzyl-4-oxo-6-iodo-3H-quinazoline derivatives also identified potent anticonvulsant agents, with compound 2c showing 100% protection against PTZ-induced clonic convulsions, surpassing the efficacy of valproate. researchgate.net

Anticonvulsant Activity of Selected Quinazoline Analogues

| Compound | Screening Model | Protection Against Seizure (%) | Reference |

|---|---|---|---|

| QNM-1, 2, 4, 6, 9, 11, 13, 15 | MES/scPTZ | Promising activity at 100 mg/kg | ijpscr.info |

| 7a | PTZ-induced | 100% | mdpi.com |

| 8b | PTZ-induced | 100% | mdpi.com |

| 2c | PTZ-induced | 100% | researchgate.net |

| 4a, 6a, 9b, 10a | PTZ-induced | 83.3% | researchgate.net |

Antihypertensive Property Assessments

Quinazoline derivatives are well-known for their antihypertensive activity, with several analogues like Prazosin (B1663645) available commercially. japsonline.comjapsonline.com Research continues to explore new derivatives for improved efficacy. A study synthesizing a series of novel substituted quinazolin-4(3H)-one derivatives screened them in vivo for antihypertensive properties. researchgate.netnih.gov Out of eighteen compounds, seven (2a, 2c, 4a, 4d, 5d, 6a & 6b ) demonstrated a hypotensive effect and induced bradycardia, showing better activity than the reference drug Prazosin. researchgate.netnih.gov

Another study synthesized a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines as potential antihypertensive agents. nih.gov The hypotensive effects were studied in anesthetized rats, and it was found that the furoylpiperazine moiety in prazosin could be replaced by a substituted piperidine (B6355638) group without losing blood pressure-lowering activity. nih.gov Five of the most promising compounds were selected for further studies, and two of them appeared to be even more efficacious antihypertensive agents than prazosin at higher doses. nih.gov

Antihypertensive Activity of Selected Quinazoline Analogues

| Compound(s) | Observed Effect | Comparison to Reference Drug | Reference |

|---|---|---|---|

| 2a, 2c, 4a, 4d, 5d, 6a, 6b | Hypotensive effect and bradycardia | Showed better activity than Prazosin | researchgate.netnih.gov |

| 4a, 4e | α1-adrenergic receptor blocking activity | Showed better activity than other compounds in the series | japsonline.com |

| Two derivatives of 2-piperidino-4-amino-6,7-dimethoxyquinazoline | Antihypertensive effect | More efficacious than Prazosin at higher doses | nih.gov |

Structure Activity Relationship Sar Studies of Benzyl 2 Quinazolin 4 Ylthio Acetate Derivatives

Influence of Substituent Variations on Biological Efficacy

The therapeutic potential of quinazolinone derivatives can be systematically optimized by modifying substituents at various positions. Research has demonstrated that alterations to groups attached to the benzyl (B1604629) moiety, the quinazolinone core, and other positions can dramatically enhance or diminish the pharmacological response.

The benzyl group, particularly when substituted at the N3 position of the quinazolinone core, plays a significant role in modulating biological activity. The nature and position of substituents on the benzyl ring itself are critical determinants of efficacy.

In a series of benzylamino-substituted-4-anilinoquinazolines, SAR studies revealed that substitution on the benzyl ring was crucial for activity. mdpi.com Specifically, compounds with a substituent at the para position of the benzyl ring were found to be more active than those with ortho substitution. mdpi.com Furthermore, the electronic properties of the substituent were a key factor; a hydroxyl (-OH) group on the benzyl ring conferred greater activity than a methoxy (B1213986) (-OCH3) group. mdpi.com

Studies on 3-benzyl-4(3H)-quinazolinone analogues have further elucidated these relationships. The evaluation of their in vitro antitumor activity against a panel of cancer cell lines showed that modifications on the quinazolinone ring, in conjunction with the N3-benzyl group, led to compounds with significant cytotoxic potential. tandfonline.com For instance, derivatives featuring additional substitutions on the quinazolinone core demonstrated broad-spectrum antitumor activity with mean GI50 values in the micromolar range. tandfonline.com

Table 1: Antitumor Activity of N3-Benzyl Quinazolinone Derivatives

| Compound | Substitutions on Quinazolinone Ring | Mean GI50 (µM) | Reference |

|---|---|---|---|

| Derivative A | 6-methyl, 2-thio-N-(3,4,5-trimethoxyphenyl)acetamide | 10.47 | tandfonline.com |

| Derivative B | 6,7-dimethoxy, 2-thio-N-(3,4,5-trimethoxyphenyl)acetamide | 7.24 | tandfonline.com |

| Derivative C | 6-methyl, 2-thio-N-(3,4,5-trimethoxyphenyl)-propanamide | 14.12 | tandfonline.com |

The introduction of halogen atoms onto the quinazolinone ring is a common strategy to enhance biological activity. The type of halogen and its position significantly influence the compound's potency and spectrum of action. Halogenation can increase lipophilicity, which may improve cell membrane permeability. ijpsjournal.com

SAR studies have consistently shown that the presence of halogens at positions 6, 7, or 8 of the quinazolinone core can improve antimicrobial and anticancer activities. nih.govnih.gov For example, the substitution of iodine at positions 6 and 8 was found to significantly enhance antibacterial activity. nih.gov In the context of anticonvulsant activity, the presence of a chlorine atom at position 7 was shown to be favorable. nih.gov

In the domain of anticancer research, halogenation is particularly impactful.

Bromo-substitution : Derivatives with a meta-bromoaniline moiety displayed greater antiproliferative activity compared to their para-substituted counterparts. nih.gov A compound featuring a bromine atom at the 3-position of an associated anilino ring and a dioxepine ring at the 6-position of the quinazolinone core showed significant EGFR inhibitory activity with an IC50 value of 0.098 µM. mdpi.com

Chloro-substitution : A series of compounds with a 3-chloro-4-fluoroaniline (B193440) group were identified as having potent inhibitory activity. mdpi.com In another study, a compound with chlorine and bromine substitutions on a phenyl ring attached to the core was active against MDA-MB-231 breast cancer cells with an IC50 of 28.3 µM. nih.gov

Fluoro-substitution : SAR analysis has indicated that halogenated phenyl substituents, including fluoro groups, generally have a more significant positive effect on activity than non-halogenated substituents. nih.gov

Table 2: Anticancer Activity of Halogenated Quinazoline (B50416)/Quinazolinone Derivatives

| Compound Type | Halogen/Position | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| Anilinoquinazoline | Bromo at 3-position of aniline (B41778) ring | EGFR Kinase | 0.12 µM | mdpi.com |

| Anilinoquinazoline | Chloro at 3-position of aniline ring | EGFR Kinase | 0.19 µM | mdpi.com |

| 6-substituted-4-anilinoquinazoline | Bromo at 3-position of anilino moiety | EGFR Kinase | 0.098 µM | mdpi.com |

| 4(3H)-Quinazolinone derivative | 7-Chloro | Anticonvulsant Activity | Favorable for activity | nih.gov |

Alkoxy groups, particularly methoxy (-OCH3), play a crucial role in the anticancer activity of quinazolinone derivatives. researchgate.net Their positioning on the quinazolinone ring or on attached phenyl groups can modulate interactions with biological targets, solubility, and metabolic stability.

Research has shown that 6,7-dioxygenated groups on the quinazoline moiety can improve cytotoxic activity. mdpi.com In one study, bromo, methyl, and methoxy substitutions at the C-2 position of an arylamino group attached to C-6 of the quinazoline core were all found to increase activity against several cancer cell lines. nih.gov The presence of methoxy groups on aryl rings appended to the core is also reported to improve binding to microtubules. mdpi.com

The position of the methoxy group is a critical factor. A study exploring diverse-positioned methoxy substituents found that 2-methoxy and 2,4-dimethoxy substitutions on a 2-arylpyrimido functionality enhanced antimigratory activity in one series, while 3,4,5-trimethoxy substitutions also significantly improved this activity. researchgate.net In a series of 3-benzyl-4(3H)-quinazolinones, a derivative with 6,7-dimethoxy substitutions on the quinazolinone ring was the most potent, with a mean GI50 of 7.24 µM. tandfonline.com

The incorporation of additional aromatic and heteroaromatic rings into the quinazolinone scaffold is a key strategy for developing potent inhibitors of various biological targets. These rings can form additional binding interactions, such as π-π stacking and hydrogen bonds, with target enzymes or receptors.

SAR studies have highlighted several key findings:

A phenyl ring at the C-2 position of the quinazolinone is considered essential for effective dihydrofolate reductase (DHFR) inhibition. rsc.org

The addition of various heterocyclic moieties, such as five-membered rings, at the N-3 position has been shown to increase biological activity. nih.govresearchgate.net

In a series of quinazoline-based antifolates, replacing the traditional p-aminobenzoate ring with heterocyclic systems like thiophene (B33073) and thiazole (B1198619) resulted in analogues that were considerably more potent inhibitors of L1210 cell growth. nih.gov This enhanced cytotoxicity was attributed to more efficient cellular transport and processing by enzymes. nih.gov

Positional Effects of Functional Groups on Activity

The specific placement of functional groups on the quinazolinone core is as important as the nature of the groups themselves. Positions C-2, N-3, C-6, and C-7 are frequently cited as critical sites for modification to tune pharmacological activity. nih.govmdpi.com

For antimicrobial activity, the presence of a substituted aromatic ring at the N3 position has been identified as an essential feature. nih.gov For anticancer applications, the requirements can be more specific. A SAR study on a series of quinazolinones revealed that for anti-proliferative activity, bulky, hydrophobic, and electron-withdrawing substituents on a phenyl ring linked at the N3 position were essential. rsc.org Specifically, a para-substituted phenyl ring was preferred. rsc.org

The N3 position is also a common attachment point for various heterocyclic rings to enhance potency. nih.gov For example, linking oxadiazoles, thiadiazoles, and other moieties at this position has led to novel anticonvulsant agents. nih.gov The introduction of a 2-aminophenyl group at position 3 was also found to increase anticonvulsant activity. nih.gov The significant antitumor activities of N3-benzyl substituted quinazolinones further underscore the importance of this position in designing effective therapeutic agents. tandfonline.com

Influence of Modifications at the C2 Position via Thioether Linkage

The thioether linkage at the C2 position of the quinazoline core has been identified as a crucial element for the biological activity of these compounds. The introduction of a benzyl acetate (B1210297) moiety via this linkage is a key feature of the parent compound. Studies on related 2-thio-quinazolinone derivatives have demonstrated that the nature of the substituent attached to the sulfur atom significantly impacts inhibitory potency against various enzymes.

For instance, in a series of 2-thio-substituted quinazolinones, modifications to the group attached to the thioether linkage led to considerable variations in their antimycobacterial activity. While direct SAR data for modifications of the benzyl acetate group in Benzyl 2-(quinazolin-4-ylthio)acetate is not extensively documented in publicly available research, general principles from related series suggest that both the steric bulk and electronic properties of the ester group could modulate binding affinity to target enzymes. For example, replacing the benzyl group with other substituted aryl or alkyl groups would likely alter the hydrophobic and electronic interactions within an enzyme's active site.

Importance of Substitutions at the C6 and C8 Positions of the Quinazolinone Ring

Substitutions on the benzene (B151609) ring portion of the quinazolinone scaffold, specifically at the C6 and C8 positions, are well-established as significant determinants of biological activity in various quinazoline derivatives. The introduction of different functional groups at these positions can influence the molecule's electronic distribution, solubility, and steric profile, thereby affecting its interaction with target enzymes.

Research on a broad range of quinazolinone derivatives has consistently shown that the presence of halogen atoms, such as iodine, at the C6 and C8 positions can significantly enhance antimicrobial activities. nih.gov In the context of enzyme inhibition, substitutions at these positions have been shown to be critical for potency. For example, in a series of 2-thio-substituted quinazolinones, the introduction of a chlorine atom at the C6 position was well-tolerated and in some cases led to potent antimycobacterial activity. Conversely, substitution at the C8 position was found to be detrimental to the activity of these particular compounds.

The following table summarizes the general influence of substitutions at C6 and C8 on the activity of related quinazolinone derivatives, providing a predictive framework for the this compound series.

| Position of Substitution | Type of Substituent | General Effect on Biological Activity |

| C6 | Halogen (e.g., Cl, I) | Often enhances antimicrobial and anticancer activity. nih.gov |

| C6 | Electron-donating groups | Can increase activity, depending on the target. |

| C6 | Electron-withdrawing groups | Can increase activity, depending on the target. |

| C8 | Halogen (e.g., I) | Can enhance antimicrobial activity. nih.gov |

| C8 | Various substituents | Often detrimental to antimycobacterial activity in 2-thio-quinazolinones. |

Correlation Between Structural Features and Specific Enzyme Inhibition Profiles

The structural modifications of this compound derivatives are anticipated to correlate with their inhibitory profiles against specific enzymes. Although direct enzymatic screening data for this specific series is limited in the available literature, the broader class of quinazoline and quinazolinone derivatives has been extensively studied as inhibitors of various enzymes, including kinases, thymidylate synthase, and dihydrofolate reductase (DHFR).

For instance, the quinazoline scaffold is a well-known pharmacophore for epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov In these series, substitutions at the C6 and C7 positions with small, electron-donating groups often enhance inhibitory activity. This suggests that C6-substituted this compound derivatives could potentially exhibit activity against such kinases.

Furthermore, 2-thio-quinazoline derivatives have been investigated as DHFR inhibitors. The nature of the substituent at the C2-thio position, as well as substitutions on the quinazoline ring, would be expected to dictate the binding affinity and selectivity towards this enzyme.

The table below outlines the potential enzyme targets for this compound derivatives based on the known activities of structurally related quinazoline compounds.

| Potential Enzyme Target | Relevant Structural Features on Quinazoline Core |

| EGFR Kinase | Substitutions at C6 and C7. nih.gov |

| Dihydrofolate Reductase (DHFR) | Modifications at the C2-thio position and substitutions on the main ring. |

| Thymidylate Synthase | Modifications at the C2 position and substitutions on the main ring. |

| Various bacterial enzymes | Halogen substitutions at C6 and C8. nih.gov |

Computational Chemistry and Molecular Modeling of Benzyl 2 Quinazolin 4 Ylthio Acetate Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanisms of quinazoline (B50416) derivatives, including analogues of "Benzyl 2-(quinazolin-4-ylthio)acetate," with various protein kinases, which are crucial targets in cancer therapy.

Molecular docking studies have been extensively performed on quinazoline scaffolds to predict their binding affinities and modes of interaction with several key protein kinases implicated in cancer progression.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2):

Analogues of "this compound" have been identified as potential dual inhibitors of EGFR and VEGFR-2. For instance, a closely related compound, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate (B1210297), demonstrated potent inhibitory activity against both kinases. tandfonline.comnih.gov Molecular docking of this analogue into the ATP binding sites of EGFR and VEGFR-2 revealed significant interactions. tandfonline.comnih.gov Similarly, other S-alkylated quinazolin-4(3H)-ones have been docked into EGFR and VEGFR-2, showing binding scores that correlate with their biological activities. nih.govrsc.org These studies indicate that the quinazoline core acts as a scaffold, positioning key substituents to interact with amino acid residues in the kinase hinge region and hydrophobic pockets. nih.govrsc.org

Cyclin-Dependent Kinase 2 (CDK2):

The quinazolinone scaffold is also a promising framework for the development of CDK2 inhibitors. nih.gov Molecular docking studies of various quinazolin-4(3H)-one derivatives into the ATP binding site of CDK2 have been conducted to elucidate their binding interactions. nih.govresearchgate.netnih.gov These simulations often show that the quinazoline ring system forms hydrogen bonds with the hinge region of the kinase, a common feature for ATP-competitive inhibitors. nih.govresearchgate.netnih.gov

Human Epidermal Growth Factor Receptor 2 (HER2) and B-RAF:

While direct docking studies on "this compound" against HER2 and B-RAF are not extensively documented, the broader class of quinazoline derivatives has been investigated as inhibitors of these kinases. For example, isoquinoline-tethered quinazoline derivatives have been designed and shown to have enhanced HER2 inhibition. nih.gov Additionally, certain 3-benzyl-substituted-4(3H)-quinazolinone analogues have been docked into the ATP binding site of B-RAF kinase, suggesting a potential mechanism for their observed activity against melanoma cell lines. nih.gov This suggests that the quinazoline scaffold can be adapted to target these kinases as well.

The following table summarizes representative docking scores of various quinazoline analogues against different protein kinases.

| Kinase Target | Analogue Type | PDB ID | Docking Score (kcal/mol) | Reference |

| EGFR | S-Alkylated quinazolin-4(3H)-one | 1M17 | -10.69 | nih.gov |

| VEGFR-2 | S-Alkylated quinazolin-4(3H)-one | 4ASE | -10.15 | nih.gov |

| CDK2 | Quinazolin-4(3H)-one derivative | 2B53 | -8.8 | researchgate.net |

| B-RAF | 3-Benzyl-4(3H)quinazolinone | 3OG7 | - | nih.gov |

| HER2 | Isoquinoline-quinazoline | - | - | nih.gov |

Note: Docking scores can vary based on the software and parameters used. The values presented are for illustrative purposes based on the available literature.

A detailed analysis of the docked poses of quinazoline analogues reveals key molecular interactions that are crucial for their inhibitory activity.

For EGFR and VEGFR-2 inhibitors, the quinazoline core typically forms one or more hydrogen bonds with the backbone of the hinge region residues, such as Met793 in EGFR. rsc.org The thioacetate (B1230152) side chain and the benzyl (B1604629) group can extend into hydrophobic pockets, forming van der Waals and pi-alkyl interactions with nonpolar residues. tandfonline.comnih.govnih.gov For example, in the docking of an S-alkylated quinazolinone with EGFR, interactions were observed with key residues like Leu718, Val726, Ala743, and Leu844. nih.gov

In the case of CDK2, docking studies of quinazolinone derivatives have shown hydrogen bonding with backbone atoms of Leu83 in the hinge region. nih.gov Hydrophobic interactions with residues such as Ile10, Val18, Ala31, and Leu134 in the ATP binding pocket also contribute to the binding affinity. nih.gov

These detailed interaction analyses are fundamental for understanding the SAR of these compounds and for designing new analogues with improved potency and selectivity.

Quantum Chemical Calculations and Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and reactivity of molecules like "this compound" and its analogues.

DFT calculations have been employed to study the electronic characteristics of various quinazoline derivatives. physchemres.orgresearchgate.netufms.br These studies typically calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule. physchemres.org A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. physchemres.org

For quinazoline derivatives, these calculations have helped to understand substituent effects on their electronic structure. researchgate.netufms.br For example, the introduction of different substituents on the quinazoline ring can modulate the HOMO and LUMO energy levels, thereby influencing the molecule's ability to participate in charge transfer interactions with biological targets. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify regions that are prone to electrophilic or nucleophilic attack. researchgate.netufms.br

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 3-allyl-2-(propylthio) quinazolin-4(3H)-one | -6.448 | -1.503 | 4.945 | physchemres.orgresearchgate.net |

| 3-allyl-2-(allylthio) quinazolin-4(3H)-one | -6.451 | -1.521 | 4.93 | physchemres.orgresearchgate.net |

| 3-allyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one | -6.529 | -1.53 | 4.999 | physchemres.orgresearchgate.net |

Note: These values are for illustrative purposes and are based on specific DFT calculations.

Computational methods can also be used to elucidate the mechanisms of chemical reactions involved in the synthesis of quinazoline derivatives. For instance, theoretical studies can model the transition states and reaction intermediates to determine the most favorable reaction pathway. While specific computational studies on the synthesis of "this compound" are not widely reported, the general synthesis of the quinazolin-4(3H)-one core has been investigated. researchgate.netppublishing.org These studies can provide insights into the reaction energetics and the role of catalysts, helping to optimize reaction conditions for improved yields. researchgate.net

Ligand-Based and Structure-Based Drug Design Principles

The development of novel quinazoline-based inhibitors, including analogues of "this compound," relies heavily on both ligand-based and structure-based drug design strategies.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach utilizes the SAR of a series of known active molecules to develop a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model. researchgate.net A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. For quinazoline derivatives, a common pharmacophore might include a hydrogen bond acceptor feature on the quinazoline nitrogen, an aromatic ring system, and a hydrophobic group that can occupy a specific pocket in the target's active site. researchgate.net

Structure-based drug design is possible when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov This approach, which heavily relies on molecular docking, allows for the rational design of ligands that can fit precisely into the target's binding site. nih.gov The detailed analysis of ligand-protein interactions, as described in section 5.1.2, is a cornerstone of structure-based design. By identifying key interactions and unoccupied pockets in the binding site, medicinal chemists can design new analogues with modified substituents to enhance binding affinity and selectivity. The development of numerous quinazoline-based kinase inhibitors has been guided by this principle. nih.govnih.gov

Both approaches are often used in a complementary fashion. For example, a pharmacophore model derived from ligand-based methods can be used to screen virtual compound libraries, and the top hits can then be subjected to molecular docking (a structure-based method) for further refinement and prioritization for synthesis and biological testing.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This model then serves as a 3D query for searching large compound libraries in a process known as virtual screening, to identify novel molecules that are likely to be active.

For quinazoline derivatives, which form the core scaffold of this compound, pharmacophore models have been instrumental in identifying key structural features required for various biological activities, including antimicrobial and anticancer effects. nih.gov Structure-activity relationship studies have revealed that substitutions at positions 2 and 3 of the quinazolinone ring can significantly modulate the biological activities of these molecules. researchgate.net For instance, the presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often considered essential for antimicrobial activities. nih.gov